4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-ol
Description
4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-ol is a complex organic compound with a unique structure that includes a pyran ring and a cyclohexene ring
Properties
Molecular Formula |
C15H24O2 |
|---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
4-methyl-2-(2,6,6-trimethylcyclohexen-1-yl)-3,6-dihydro-2H-pyran-6-ol |
InChI |
InChI=1S/C15H24O2/c1-10-8-12(17-13(16)9-10)14-11(2)6-5-7-15(14,3)4/h9,12-13,16H,5-8H2,1-4H3 |
InChI Key |
PPWQUPMBZOGRDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C2CC(=CC(O2)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Diels-Alder reaction, followed by various functional group transformations to introduce the necessary substituents and rings. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Reaction Types
The compound exhibits reactivity through reduction , substitution , and functional group transformations , driven by its dihydropyran structure and hydroxyl group.
| Reaction Type | Key Features |
|---|---|
| Reduction | Converts carbonyl groups (if present) to hydroxyl groups via reductants like lithium aluminum hydride (LiAlH₄). |
| Substitution | Involves alkylation or nucleophilic replacement of hydroxyl groups using reagents such as ethyl/propyl halides or tosylates. |
| Functional Group Transformations | Includes oxidation or metabolic activation, though specific oxidative pathways are less documented in available literature. |
Reagents and Reaction Conditions
Reagents and conditions are tailored to achieve specific transformations:
Reduction Reactions
-
Reagents : Lithium aluminum hydride (LiAlH₄) or other strong reducing agents.
-
Conditions : Typically conducted under anhydrous, inert atmospheres (e.g., nitrogen) with controlled temperatures.
-
Example : Reduction of carbonyl groups to hydroxyl groups, as described in patent processes for related compounds .
Substitution Reactions
-
Reagents : Alkylation agents (e.g., ethyl bromide, propyl tosylate) or nucleophilic reagents (e.g., sodium hydroxide).
-
Conditions : May involve catalytic systems (e.g., acid/base catalysts) and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Example : Alkylation of hydroxyl groups with ethyl or propyl groups to form derivatives .
Functional Group Transformations
-
Reagents : Oxidizing agents (e.g., potassium permanganate) or enzymes (e.g., cytochrome P450 systems).
-
Conditions : Vary widely; oxidation may require acidic/basic conditions, while enzymatic reactions depend on biological systems.
Major Products
The products of these reactions depend on the transformation type:
Comparison of Reaction Outcomes
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Reduction | LiAlH₄ | Anhydrous, inert atmosphere | Hydroxyl-containing derivatives |
| Substitution | Ethyl/propyl halides, tosylates | Catalytic systems, THF/DMF | Alkylated ethers/esters |
| Functional Group Transformations | KMnO₄, enzymes | Acidic/basic or enzymatic | Oxidized derivatives (e.g., ketones) |
Research Findings
-
The compound’s stereospecificity influences reaction outcomes, as noted in patent processes involving stereoisomer formation .
-
Its cyclohexene moiety may participate in Diels-Alder-like reactions, though this is inferred from structural similarities to related compounds .
-
Biological applications, such as inhibition of enzymes like BACE1, highlight its potential in neuroprotective drug development .
Scientific Research Applications
4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of bioactive compounds or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal
- 2-[4-methyl-6-(2,6,6-trimethylcyclohex-1-enyl)hexa-1,3,5-trienyl]cyclohex-1-en-1-carboxaldehyde
Uniqueness
4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-ol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-ol, also known by its CAS number 161676-56-8, is a compound with significant potential in biological applications. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic uses.
The molecular formula of this compound is with a molecular weight of 236.35 g/mol. It is characterized by a dihydropyran structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H24O2 |
| Molecular Weight | 236.35 g/mol |
| CAS Number | 161676-56-8 |
Synthesis
The compound is synthesized as an intermediate in the production of bioactive retinoids, specifically 9-cis,13-cis-Retinoic Acid. This retinoid is known for its role in cellular differentiation and has implications in liver fibrosis through the activation of latent transforming growth factor-beta (TGF-β) .
Antimicrobial Properties
Research indicates that derivatives of compounds similar to 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-ol exhibit significant antimicrobial activity. Studies have shown that various structural modifications can enhance their efficacy against bacterial strains .
Inhibition Mechanisms
The compound's activity may involve inhibition of specific enzymes related to microbial growth. For instance, compounds with similar structures have been reported to inhibit BACE1 (beta-secretase 1), an enzyme implicated in Alzheimer's disease . This suggests that 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-ol could exhibit neuroprotective properties.
Study on Antimicrobial Efficacy
In a comparative study involving various derivatives of pyran compounds, it was found that certain modifications led to enhanced antibacterial and antifungal activities when tested against clinical strains. The results indicated a correlation between structural features and biological activity .
Neuroprotective Potential
Another study explored the potential neuroprotective effects of compounds similar to 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-ol. The findings suggested that these compounds could inhibit BACE1 activity effectively at low concentrations (IC50 values ranging from 59 nM to 78 nM), indicating their potential as therapeutic agents for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
